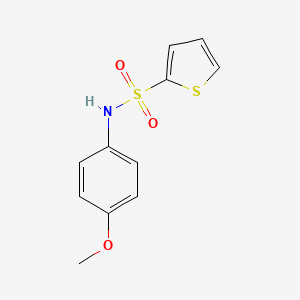

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for the similar compound “[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine dihydrochloride” is1S/C6H8F3N3.2ClH/c7-6(8,9)4-12-2-1-11-5(12)3-10;;/h1-2H,3-4,10H2;2*1H . Physical And Chemical Properties Analysis

The similar compound “[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine dihydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Amidines

One primary application of trifluoroethyl imidates, related to the structural family of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine dihydrochloride, is in the synthesis of amidines. Trifluoro- and trichloroethyl imidates serve as excellent reagents for preparing amidines under mild conditions. These imidates can react with various amine nucleophiles either as free bases or hydrochloride salts in a streamlined process, sometimes directly yielding the desired product from the reaction mixture (Caron et al., 2010).

Development of Diazotransfer Reagents

Imidazole-1-sulfonyl azide hydrochloride is another related compound that has been identified as an efficient diazotransfer reagent. It matches the effectiveness of triflyl azide in acting as a "diazo donor" for converting primary amines into azides and activated methylene substrates into diazo compounds. Its preparation is straightforward, scalable from inexpensive materials, shelf-stable, and it crystallizes conveniently (Goddard-Borger & Stick, 2007).

Pharmaceutical Applications

While avoiding specifics on drug use and dosage, it's important to mention the relevance of imidazole derivatives in pharmaceutical research. Compounds with imidazole groups play significant roles in treating conditions like hypertension, acting as agonists for specific receptors. For instance, the study of the structure and electronic properties of imidazole derivatives offers insights into their potential as antihypertensive agents, demonstrating the broad application of these compounds in medicinal chemistry (Aayisha et al., 2019).

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazole compounds, have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies highlight the potential of halogen-substituted imidazoline compounds in protecting metals from corrosion, underlining the chemical versatility and application breadth of imidazole derivatives (Zhang et al., 2015).

Catalytic and Synthetic Applications

Further extending the utility of imidazole-related compounds, research into imidazolate-bridged copper(II) complexes reveals applications in catalysis and synthesis. These complexes, involving imidazolate as bridging ligands, underscore the structural and functional diversity accessible through the manipulation of imidazole derivatives (Chaudhuri et al., 1993).

Safety and Hazards

The similar compound “[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine dihydrochloride” has several safety precautions. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.2ClH/c6-5(7,8)2-11-1-4(9)10-3-11;;/h1,3H,2,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFARLBDRFAKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)

![2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B2696526.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2696529.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2696531.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate](/img/structure/B2696536.png)

![5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid](/img/structure/B2696542.png)